molecular formula C7H5N3O3 B1400780 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid CAS No. 1269822-96-9

4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid

Cat. No. B1400780
CAS RN: 1269822-96-9
M. Wt: 179.13 g/mol
InChI Key: AMYSDDVREWVHKF-UHFFFAOYSA-N
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Description

“4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O3 . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, and 5 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 ketone (aromatic) .


Synthesis Analysis

The synthesis of pyridazine heterocycles, such as “this compound”, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy has been elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The molecule also contains a carboxylic acid group and a ketone group, both of which are aromatic .


Chemical Reactions Analysis

The chemical properties of pyridazines, including “this compound”, involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For example, pyridazines bearing an ester group were synthesized as a model to evaluate the methodology .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluorescent Compounds : The synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates, which includes unprecedented heterocyclic skeletons, was achieved through transformation and intramolecular azo coupling. This synthesis is notable for its regioselective azo coupling and is kinetically controlled (Galenko et al., 2016).

  • Preparation of Pyridazine Derivatives : Pyridazine derivatives, including those related to 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid, have been prepared through various chemical reactions, highlighting their versatility and potential for diverse applications (Heinisch, 1973).

  • Application in Heterocyclic Synthesis : The compound has been utilized in the synthesis of various condensed tricyclic nitrogenous structures, demonstrating its role as a valuable intermediate in heterocyclic chemistry (Chumachenko et al., 2013).

Pharmaceutical and Biological Research

  • Potential in Antimicrobial and Antiproliferative Agents : Some derivatives of this compound have shown promise in antimicrobial and antiproliferative activity, indicating potential for therapeutic applications (Bildirici et al., 2007), (Mojahidi et al., 2010).

  • Study in Tautomerism : The study of the tautomerism of hydroxy-pyridazines, including those related to this compound, has been conducted to understand their structural and chemical properties better (Greenwood et al., 1997).

  • Synthesis and In-Vitro Cytotoxic Evaluation : Novel derivatives have been synthesized and evaluated for their cytotoxic properties, contributing to the exploration of new therapeutic compounds (Mojahidi et al., 2010).

Future Directions

The future directions for research on “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the development of new synthetic approaches could lead to the discovery of novel pyridazine derivatives with enhanced properties or biological activity .

properties

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-2-8-10-6-3(5)1-4(9-6)7(12)13/h1-2H,(H,12,13)(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYSDDVREWVHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=O)C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204417
Record name 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1269822-96-9
Record name 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269822-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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